molecular formula C7H13NO B13341947 5-Methyl-6-oxa-1-azaspiro[3.4]octane

5-Methyl-6-oxa-1-azaspiro[3.4]octane

Cat. No.: B13341947
M. Wt: 127.18 g/mol
InChI Key: FYULGUHJGHTGEC-UHFFFAOYSA-N
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Description

5-Methyl-6-oxa-1-azaspiro[34]octane is a heterocyclic compound that features a spiro structure, which means it has two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-6-oxa-1-azaspiro[3.4]octane typically involves the annulation of cyclopentane and oxetane rings. One common method includes the use of readily available starting materials and conventional chemical transformations. For instance, the reaction of a suitable amine with an epoxide under controlled conditions can yield the desired spiro compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of catalysts, and purification techniques, would apply to its production.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-oxa-1-azaspiro[3.4]octane can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atom, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted spiro compounds.

Scientific Research Applications

5-Methyl-6-oxa-1-azaspiro[3.4]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Methyl-6-oxa-1-azaspiro[3.4]octane involves its interaction with molecular targets such as enzymes or receptors. The spiro structure allows it to fit into specific binding sites, thereby modulating biological pathways. For example, it may inhibit or activate certain enzymes, leading to a cascade of biochemical reactions .

Comparison with Similar Compounds

Similar Compounds

  • 1-Oxa-6-azaspiro[3.4]octane
  • 2-Oxa-6-azaspiro[3.4]octane
  • 6-Oxa-2-azaspiro[3.4]octane

Uniqueness

5-Methyl-6-oxa-1-azaspiro[3.4]octane is unique due to the presence of the methyl group, which can influence its chemical reactivity and biological activity. This differentiates it from other similar spiro compounds that lack this substituent .

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

8-methyl-7-oxa-1-azaspiro[3.4]octane

InChI

InChI=1S/C7H13NO/c1-6-7(2-4-8-7)3-5-9-6/h6,8H,2-5H2,1H3

InChI Key

FYULGUHJGHTGEC-UHFFFAOYSA-N

Canonical SMILES

CC1C2(CCN2)CCO1

Origin of Product

United States

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